Acetic acid;[3-(trifluoromethyl)phenyl]methanol
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Overview
Description
Acetic acid;[3-(trifluoromethyl)phenyl]methanol is a compound that combines the properties of acetic acid and a trifluoromethyl-substituted phenylmethanol. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant electronegativity and influence on the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then subjected to esterification with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Electrofluorination of acetyl chloride or acetic anhydride followed by hydrolysis is a common method for producing trifluoromethyl-substituted compounds .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: 3-(trifluoromethyl)phenylmethane.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Acetic acid;[3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar structure but with an acetic acid group instead of methanol.
4-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the para position.
3-Fluorophenylacetic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness
Acetic acid;[3-(trifluoromethyl)phenyl]methanol is unique due to the presence of both an acetic acid and a trifluoromethyl-substituted phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
126029-39-8 |
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Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
acetic acid;[3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-2-6(4-7)5-12;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4) |
InChI Key |
BIOJKQCLUBKIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
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